N-(1-methylpyridin-5-yl)benzamide
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Overview
Description
N-(1-methylpyridin-5-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide group attached to a 1-methylpyridin-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-methylpyridin-5-yl)benzamide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-5-aminopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpyridin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(1-methylpyridin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a quorum sensing inhibitor in bacterial studies.
Medicine: Explored for its therapeutic potential in treating bacterial infections and other diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in pharmaceutical production.
Mechanism of Action
The mechanism of action of N-(1-methylpyridin-5-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit quorum sensing pathways in bacteria, thereby disrupting cell-to-cell communication and biofilm formation. The compound’s ability to bind to target proteins and interfere with their function is crucial to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylpyridin-4-yl)benzamide
- N-(pyridin-2-yl)benzamide
- N-(pyrimidin-2-yl)benzamide
Uniqueness
N-(1-methylpyridin-5-yl)benzamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards target proteins, making it a valuable compound for specific applications .
Properties
CAS No. |
59171-48-1 |
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Molecular Formula |
C13H13IN2O |
Molecular Weight |
340.16 g/mol |
IUPAC Name |
N-(1-methylpyridin-1-ium-3-yl)benzamide;iodide |
InChI |
InChI=1S/C13H12N2O.HI/c1-15-9-5-8-12(10-15)14-13(16)11-6-3-2-4-7-11;/h2-10H,1H3;1H |
InChI Key |
WDCIXBSWRYLULB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC(=C1)NC(=O)C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
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